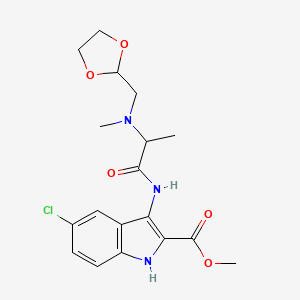
C18H22ClN3O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has a molecular weight of 395.84 g/mol . It is a derivative of thalidomide, which is a well-known medication with a complex history due to its teratogenic effects. Thalidomide and its derivatives have been studied extensively for their potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory conditions.
Méthodes De Préparation
The synthesis of Thalidomide-O-C5-NH2 hydrochloride involves several steps. One common method includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil . This intermediate is then subjected to further reactions to introduce the necessary functional groups and achieve the final product. The reaction conditions are typically mild, and the process avoids the use of highly toxic reagents like selenium dioxide, ensuring a safer and more environmentally friendly synthesis . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, making the process suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Thalidomide-O-C5-NH2 hydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Thalidomide-O-C5-NH2 hydrochloride: has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications in treating cancers, particularly multiple myeloma, and inflammatory diseases like Crohn’s disease.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
The mechanism of action of Thalidomide-O-C5-NH2 hydrochloride involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the immune system, inhibiting angiogenesis (the formation of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells. The compound binds to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins and subsequent cellular effects .
Comparaison Avec Des Composés Similaires
Thalidomide-O-C5-NH2 hydrochloride: can be compared with other thalidomide derivatives and similar compounds, such as:
Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties and reduced side effects.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Thalidomide: The parent compound, known for its historical use and subsequent withdrawal due to teratogenic effects.
The uniqueness of Thalidomide-O-C5-NH2 hydrochloride lies in its specific modifications, which enhance its therapeutic potential while minimizing adverse effects .
Propriétés
Formule moléculaire |
C18H22ClN3O5 |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
methyl 5-chloro-3-[2-[1,3-dioxolan-2-ylmethyl(methyl)amino]propanoylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H22ClN3O5/c1-10(22(2)9-14-26-6-7-27-14)17(23)21-15-12-8-11(19)4-5-13(12)20-16(15)18(24)25-3/h4-5,8,10,14,20H,6-7,9H2,1-3H3,(H,21,23) |
Clé InChI |
SUHPFMIBOMFBCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OC)N(C)CC3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




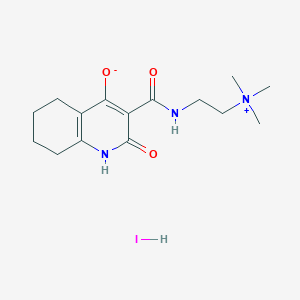

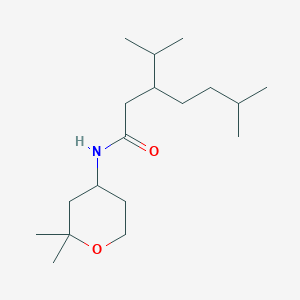
![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
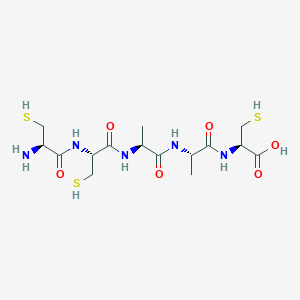
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)
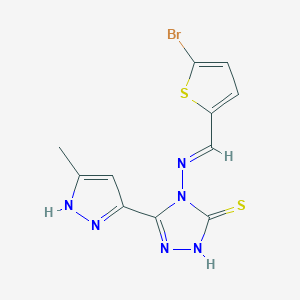
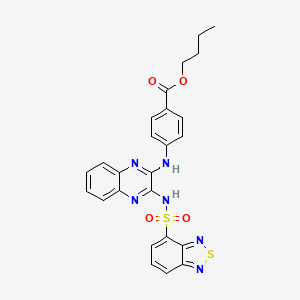
![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
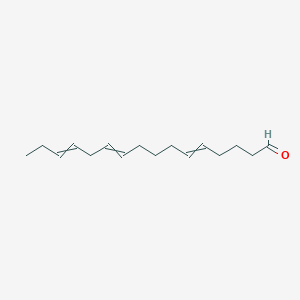
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
